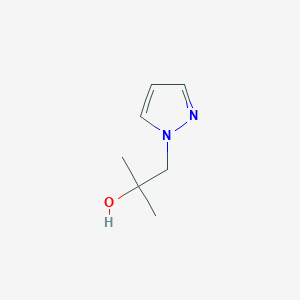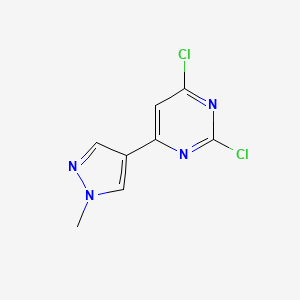
6-Propyltridecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Propyltridecane is an organic compound with the molecular formula C16H34 and a molecular weight of 226.4412 g/mol . It is a member of the alkane family, characterized by a long carbon chain with a propyl group attached to the sixth carbon atom. This compound is also known by its IUPAC name, Tridecane, 6-propyl- .
Métodos De Preparación
The synthesis of 6-Propyltridecane can be achieved through various organic synthesis routes. One common method involves the alkylation of tridecane with a propyl halide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically occurs under anhydrous conditions to prevent side reactions .
Industrial production methods may involve catalytic hydrogenation of longer-chain alkenes or alkynes, followed by fractional distillation to isolate the desired compound .
Análisis De Reacciones Químicas
6-Propyltridecane, being a saturated hydrocarbon, primarily undergoes reactions typical of alkanes:
Aplicaciones Científicas De Investigación
6-Propyltridecane has several applications in scientific research and industry:
Chemistry: It is used as a reference compound in gas chromatography for the analysis of complex mixtures.
Biology: Studies have explored its role as a pheromone or signaling molecule in certain insect species.
Industry: It is utilized as a solvent and in the formulation of lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of 6-Propyltridecane varies depending on its application. In biological systems, it may interact with specific receptors or enzymes, altering cellular processes. For instance, as a pheromone, it binds to olfactory receptors in insects, triggering behavioral responses . In antimicrobial applications, it may disrupt microbial cell membranes, leading to cell lysis .
Comparación Con Compuestos Similares
6-Propyltridecane can be compared to other alkanes with similar structures, such as:
Tridecane: Lacks the propyl group, making it less branched and potentially less reactive in certain chemical reactions.
Hexadecane: Has a longer carbon chain, which may affect its physical properties like boiling point and viscosity.
2-Methyltridecane: Another branched alkane, but with the methyl group attached to the second carbon, leading to different reactivity and applications.
Each of these compounds has unique properties and applications, highlighting the importance of structural variations in determining chemical behavior and utility .
Propiedades
Número CAS |
55045-10-8 |
|---|---|
Fórmula molecular |
C16H34 |
Peso molecular |
226.44 g/mol |
Nombre IUPAC |
6-propyltridecane |
InChI |
InChI=1S/C16H34/c1-4-7-9-10-12-15-16(13-6-3)14-11-8-5-2/h16H,4-15H2,1-3H3 |
Clave InChI |
HMKBVDFFYNUAKM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(CCC)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-oxetan-3-yl}-carbamic acid benzyl ester](/img/structure/B13934508.png)








![3-[1-Methyl-6-(4-piperidinyl)-1H-indazol-3-yl]-2,6-piperidinedione](/img/structure/B13934562.png)




